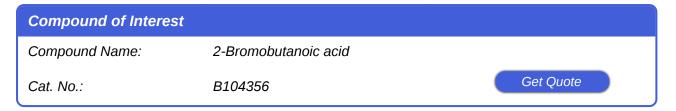


Application Notes and Protocols: 2-Bromobutanoic Acid as a Versatile Chemical Building Block

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromobutanoic acid, also known as α-bromobutyric acid, is a valuable chiral building block in organic synthesis.[1] Its structure, which features a bromine atom at the alpha-position to a carboxylic acid, provides two reactive sites for chemical modification.[2] This bifunctionality makes it a versatile intermediate for synthesizing a wide range of more complex molecules, including substituted carboxylic acids, unnatural amino acids, and pharmacologically active compounds.[2][3] The compound is a colorless to pale yellow liquid or solid with a distinct acrid odor.[2][4] This document provides a comprehensive overview of its properties, key synthetic applications, and detailed experimental protocols.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **2-bromobutanoic acid** is essential for its effective application in synthesis. The key data are summarized below.

Table 1: Physicochemical Properties of **2-Bromobutanoic Acid**



Property	Value	References
Molecular Formula	C ₄ H ₇ BrO ₂	[1][5][6]
Molar Mass	167.00 g/mol	[5][7]
CAS Number	80-58-0 (racemate)	[1][5]
Appearance	Colorless to pale yellow liquid or crystalline solid	[1][2][8]
Density	1.567 g/mL at 25 °C	[1][7][8]
Melting Point	-4 °C (racemate)	[1][7][8]
Boiling Point	99-103 °C at 10 mmHg	[1][7][8]
Water Solubility	66 g/L at 20 °C	[1][8]

| Acidity (pKa) | 2.95 ± 0.10 |[1] |

Table 2: Spectroscopic Data for 2-Bromobutanoic Acid

Technique	Key Features and Chemical Shifts (δ in ppm)	References
¹ H NMR	10-12 (s, 1H, COOH), 4.3 (t, 1H, CHBr), 2.1 (m, 2H, CH ₂), 1.1 (t, 3H, CH ₃)	[9]
¹³ C NMR	Predicted shifts: ~170-175 (C=O), ~40-45 (CHBr), ~25-30 (CH ₂), ~10-15 (CH ₃)	[10]
IR (Infrared)	~3000 cm ⁻¹ (broad, O-H), ~1710 cm ⁻¹ (C=O), ~600-680 cm ⁻¹ (C-Br)	[9][11]

| Mass Spectrometry | Molecular ion peaks with a ~1:1 ratio at m/z values corresponding to bromine isotopes (79 Br and 81 Br) |[11] |

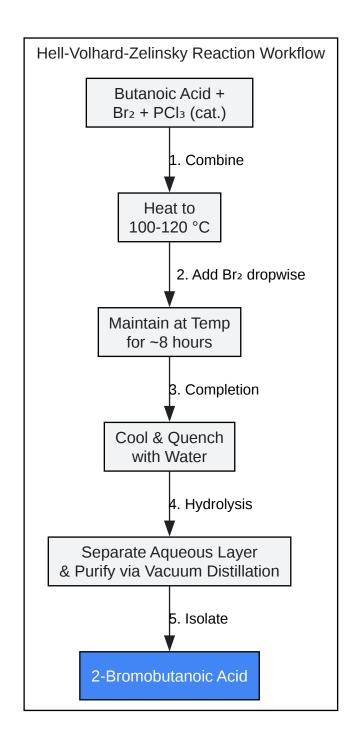


Key Synthetic Applications and Protocols

The reactivity of the C-Br bond and the carboxyl group allows for diverse synthetic transformations. This section details key reactions and protocols where **2-bromobutanoic acid** serves as a primary building block.

The most common method for preparing **2-bromobutanoic acid** is the α -bromination of butanoic acid using the Hell-Volhard-Zelinsky (HVZ) reaction.[1][4][12] This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus, typically as PCl₃ or red phosphorus.[4][12]





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Caption: Workflow for the synthesis of **2-bromobutanoic acid**.

Experimental Protocol: α -Bromination of Butanoic Acid[12]



- Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel. Connect the condenser outlet to a gas trap to neutralize the HBr byproduct.
- Reagents: Charge the flask with butanoic acid and a catalytic amount of phosphorus trichloride (PCI₃).
- Bromination: Heat the mixture to 100-120 °C. Add bromine dropwise from the addition funnel at a rate that maintains a steady reflux.
- Reaction: After the addition is complete, maintain the reaction mixture at this temperature for approximately 8 hours.
- Workup: Cool the mixture to room temperature. Carefully add water to hydrolyze the intermediate α-bromo acyl bromide and quench any unreacted reagents.
- Purification: Separate the product from the aqueous layer. The organic layer can be washed
 with water and then purified by distillation under reduced pressure to yield pure 2bromobutanoic acid.

Table 3: Typical Reaction Parameters for HVZ Synthesis

Parameter	Value	References
Reactants	Butanoic Acid, Bromine, PCl ₃ (catalyst)	[12]
Temperature	100 - 120 °C	[12]
Reaction Time	8 - 18 hours	[12]
Typical Yield	70 - 85%	[12]

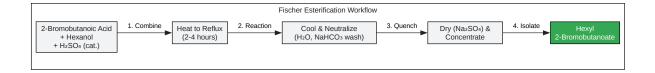
| Purification | Vacuum Distillation |[12] |

2-Bromobutanoic acid is a common precursor for α -bromo esters, which are versatile intermediates.[9] A standard method for this conversion is the Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol.[9][12]



Experimental Protocol: Synthesis of Hexyl 2-Bromobutanoate[9]

- Setup: In a clean, dry round-bottom flask, combine 2-bromobutanoic acid (1.0 eq) and hexanol (1.5 - 2.0 eq). The excess alcohol drives the equilibrium toward the product.
- Catalysis: With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (2-3 mol% relative to the carboxylic acid).
- Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours.
 Reaction progress can be monitored by Thin-Layer Chromatography (TLC).
- Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
 Wash the organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize acids), and again with deionized water.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution using a rotary evaporator. The crude product can be further purified by vacuum distillation.



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Caption: Workflow for the synthesis of hexyl 2-bromobutanoate.

Table 4: Typical Reaction Parameters for Fischer Esterification

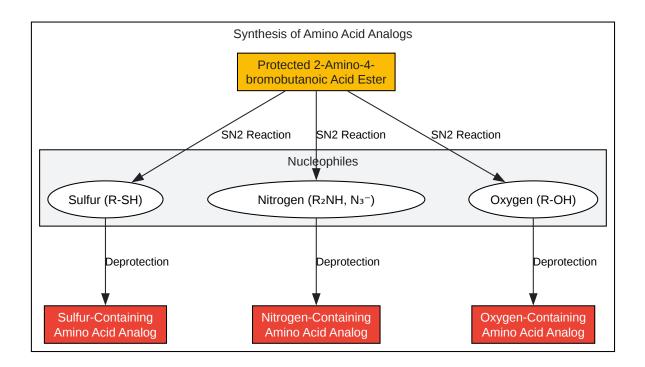


Parameter	Value	References
Reactants	2-Bromobutanoic Acid, Hexanol	[9][12]
Catalyst	Sulfuric Acid (H ₂ SO ₄)	[9][12]
Solvent	Toluene (optional, for azeotropic removal of H ₂ O)	[12]
Temperature	Reflux (~110-120 °C)	[12]
Reaction Time	4 - 12 hours	[12]

| Typical Yield | 75 - 90% |[12] |

Derivatives of **2-bromobutanoic acid** are critical intermediates for synthesizing unnatural amino acids.[3][13] For instance, 2-amino-4-bromobutanoic acid hydrobromide, which can be synthesized from precursors like L-homoserine or L-methionine, serves as a trifunctional building block.[3][14] The reactive C-Br bond allows for nucleophilic displacement to introduce a wide array of side-chain functionalities.[13]





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Caption: General pathway for nucleophilic side-chain modification.

General Protocol: Nucleophilic Displacement[13]

- Protection: To achieve selective substitution, the amino and carboxylic acid groups of the starting material (e.g., 2-amino-4-bromobutanoic acid) must be protected. The amino group is typically protected with Boc or Cbz groups, while the carboxylic acid is converted to an ester.
- Substitution: Dissolve the protected bromo-amino acid ester in a suitable polar aprotic solvent (e.g., DMF). Add the desired nucleophile (e.g., sodium azide, sodium methoxide, or a deprotonated thiol).
- Reaction: Stir the mixture, with heating if necessary, until the reaction is complete as monitored by TLC.



- Workup: After cooling, the product is typically isolated by extraction and washed with brine.
- Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid for Boc, base for ester) to yield the final unnatural amino acid.

Role in Drug Development

2-Bromobutanoic acid and its derivatives are key starting materials for several therapeutic agents.

- Levetiracetam: This anticonvulsant medication is prepared using 2-bromobutanoic acid as a building block.[1]
- S-adenosyl-L-methionine (SAMe) Analogs: 2-Amino-4-bromobutanoic acid is a crucial precursor for the chemical synthesis of SAMe and its analogs.[14][15] SAMe is a vital methyl donor in numerous biological pathways, and its analogs are used to study methyltransferase enzymes and develop novel therapeutics for conditions like liver disease and depression.[14]
 [15]
- L-selenomethionine (SeMet): This essential selenoamino acid, noted for its anti-cancer properties, can also be synthesized from 2-amino-4-bromobutanoic acid hydrobromide.[14] [15]

Safety and Handling

2-Bromobutanoic acid is a corrosive compound that can cause severe skin burns and eye damage.[1][5] It is also harmful if swallowed.[1][5] Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Store in a tightly sealed, light-resistant container in a cool, dry place away from strong bases and oxidizing agents.[4]

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